

physicochemical properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide on the Physicochemical Properties of **5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The presence of a bromo group, a phenyl ring, and a nitrile functional group on the pyrazole core suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and safety information.

Physicochemical Properties

The core physicochemical data for **5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.

Property	Value	Source
CAS Number	76767-44-7	[4][5]
Molecular Formula	C ₁₀ H ₆ BrN ₃	[4][6]
Molecular Weight	~248.08 g/mol	Inferred from Formula
Monoisotopic Mass	246.9745 Da	[6]
IUPAC Name	5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile	
Melting Point	115-116 °C	
Physical Form	Solid	
Purity	98%	
Predicted XlogP	2.6	[6]
Storage Temperature	4 °C	

Experimental Protocols & Characterization

While specific, detailed experimental protocols for the synthesis of **5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile** are not extensively published in the provided results, a general synthetic approach for similar 5-amino-pyrazole-4-carbonitrile derivatives can be described. This typically involves a multi-component reaction.

General Synthesis of 1-Phenyl-pyrazole-4-carbonitrile Derivatives

A common and efficient method for synthesizing the pyrazole core involves the reaction of a β -ketonitrile or a related precursor with phenylhydrazine. For compounds like the title molecule, a plausible synthetic route is the reaction of an appropriate halogenated three-carbon precursor with phenylhydrazine.

A general procedure for synthesizing similar pyrazole derivatives, such as 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazoles, involves the microwave-assisted reaction of a halogenated aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a base

like piperidine in an ethanol solvent[7]. The reaction mixture is heated for a short duration (e.g., two minutes) at elevated temperatures (e.g., 140°C)[7]. The crude product is then purified, typically by recrystallization or column chromatography.

Characterization Techniques

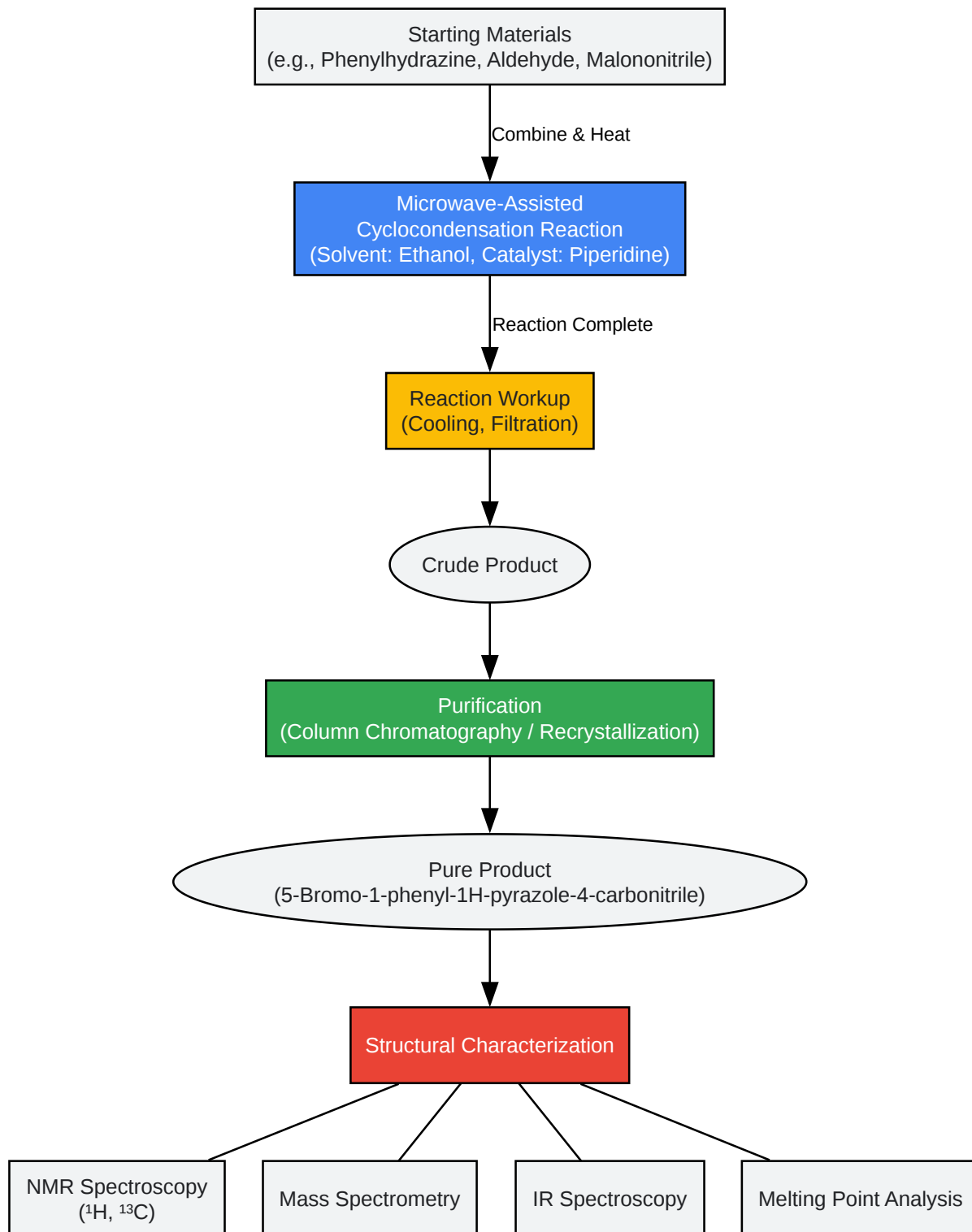
The structural confirmation of **5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile** and related compounds relies on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For similar pyrazole structures, characteristic chemical shifts are observed for the pyrazole ring protons and carbons, as well as for the phenyl and nitrile groups[8][9][10].
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band around $2200\text{-}2230\text{ cm}^{-1}$ is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration[9][10].
- Melting Point Analysis: A sharp melting point range, such as the $115\text{-}116\text{ }^\circ\text{C}$ observed for this compound, is a good indicator of purity.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted pyrazole derivative, based on common laboratory practices.

Generalized Workflow: Synthesis and Characterization of Pyrazole Derivatives

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Caption: A logical workflow for pyrazole synthesis and analysis.

Safety and Handling

Based on available safety data, **5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile** should be handled with care in a laboratory setting.

- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

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- To cite this document: BenchChem. [physicochemical properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282065#physicochemical-properties-of-5-bromo-1-phenyl-1h-pyrazole-4-carbonitrile]

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